molecular formula C9H9NSe B14454773 4-Methylbenzylselenocyanate CAS No. 76698-69-6

4-Methylbenzylselenocyanate

Cat. No.: B14454773
CAS No.: 76698-69-6
M. Wt: 210.15 g/mol
InChI Key: JEOPZWKHKSRPQS-UHFFFAOYSA-N
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Description

4-Methylbenzylselenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 4-methylbenzyl group.

Preparation Methods

4-Methylbenzylselenocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzyl bromide with potassium selenocyanate in the presence of a suitable solvent like acetonitrile. The reaction typically proceeds at room temperature and yields the desired product in good purity without the need for chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methylbenzylselenocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Methylbenzylselenocyanate exerts its effects involves the interaction of the selenocyanate group with various molecular targets. The selenium atom in the selenocyanate group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and pathways . This redox modulation is a key factor in its potential anticancer and chemopreventive activities.

Comparison with Similar Compounds

4-Methylbenzylselenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate. While all these compounds share the selenocyanate functional group, their unique substituents (e.g., methyl, benzyl, or p-xylene groups) confer different chemical properties and biological activities. For instance, this compound’s methyl group may influence its reactivity and interaction with biological targets differently compared to benzyl or p-xylene selenocyanate .

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • 1,4-Phenylenebis(methylene)selenocyanate

Properties

CAS No.

76698-69-6

Molecular Formula

C9H9NSe

Molecular Weight

210.15 g/mol

IUPAC Name

(4-methylphenyl)methyl selenocyanate

InChI

InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3

InChI Key

JEOPZWKHKSRPQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Se]C#N

Origin of Product

United States

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